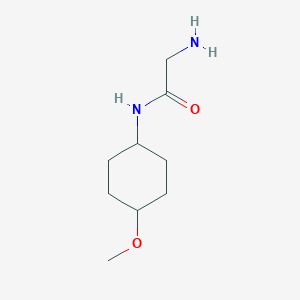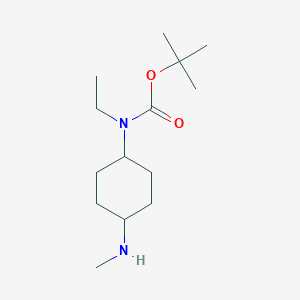
N-Cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine: is an organic compound with the molecular formula C11H22N2 It is a derivative of cyclohexane, featuring a cyclopropyl group and two dimethylamino groups attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclohexane-1,2-diamine Derivative Synthesis:
Industrial Production Methods:
-
Batch Process:
- The compound can be synthesized in a batch reactor where the reactants are added sequentially, and the reaction conditions are carefully controlled to ensure high yield and purity.
- The reaction mixture is then purified using techniques such as distillation or chromatography.
-
Continuous Process:
- In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed.
- This method is advantageous for large-scale production as it allows for better control over reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The major products of oxidation include cyclohexanone derivatives and other oxidized forms of the compound.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically yield reduced forms of the compound, such as cyclohexane derivatives with fewer double bonds or functional groups.
-
Substitution:
- The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
- Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
- Oxidized derivatives of cyclohexane.
- Reduced forms of the compound.
- Substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Acts as a catalyst in various organic reactions, including cyclopropanation and methylation reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
- Used in drug discovery and development for the synthesis of novel compounds with medicinal properties.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
- It can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
- The exact mechanism of action depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
-
N,N’-Dimethylcyclohexane-1,2-diamine:
- Similar structure but lacks the cyclopropyl group.
- Used as a ligand and catalyst in various chemical reactions.
-
Cyclohexane-1,2-diamine:
- Parent compound without the dimethylamino and cyclopropyl groups.
- Used in the synthesis of various organic compounds and coordination complexes.
-
N-Cyclopropylcyclohexane-1,2-diamine:
- Similar structure but lacks the dimethylamino groups.
- Used in organic synthesis and as a building block for more complex molecules.
Uniqueness:
- The presence of both cyclopropyl and dimethylamino groups in N-Cyclopropyl-N’,N’-dimethyl-cyclohexane-1,2-diamine makes it unique.
- This combination of functional groups imparts distinct chemical reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
1-N-cyclopropyl-2-N,2-N-dimethylcyclohexane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13(2)11-6-4-3-5-10(11)12-9-7-8-9/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHPBDZMSNLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














